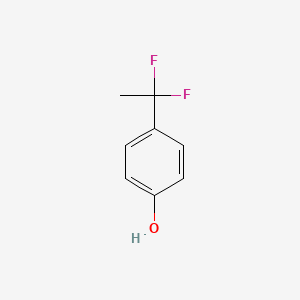

4-(1,1-Difluoroethyl)phenol

Descripción

Significance of Organofluorine Compounds in Advanced Chemical Research

The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—are central to the importance of organofluorine compounds. numberanalytics.comchinesechemsoc.org These characteristics impart a range of desirable attributes to organic molecules. In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.com It is estimated that approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom. mdpi.com Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. numberanalytics.com

In the realm of agrochemicals, fluorine substitution can increase the efficacy and stability of pesticides and herbicides. numberanalytics.com Furthermore, the high thermal stability and chemical inertness of many fluorinated compounds make them ideal for the development of advanced materials, such as fluoropolymers with specialized applications. numberanalytics.com The growing importance of this class of compounds has spurred the development of novel and more efficient methods for introducing fluorine and fluoroalkyl groups into organic molecules. chinesechemsoc.org

Contextualization of 4-(1,1-Difluoroethyl)phenol within the Field of Side-Chain Fluorinated Aromatics

4-(1,1-Difluoroethyl)phenol belongs to a specific class of compounds known as side-chain fluorinated aromatics. rsc.org In these molecules, the fluorine atoms are not directly attached to the aromatic ring but are part of an alkyl group substituent. This structural motif is of particular interest because it allows for the fine-tuning of a molecule's properties. The difluoroethyl group (-CF2CH3) in 4-(1,1-difluoroethyl)phenol acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, influencing the molecule's interactions with biological systems.

Research Landscape of Difluoroethylation Methodologies in Aromatic Systems

The development of efficient methods for the introduction of the difluoroethyl group onto aromatic rings is an active area of research. These difluoroethylation methodologies can be broadly categorized into several approaches, including those that utilize nucleophilic, electrophilic, or radical-based strategies. nih.gov

Recent advancements have focused on the creation of novel reagents and catalytic systems to facilitate these transformations. For instance, researchers have developed 1,1-difluoroethyl phosphonium (B103445) salts that can react with aromatic aldehydes to produce 1,1-difluoroethylated secondary alcohols in moderate to high yields. nih.gov Another approach involves the use of visible-light photoredox catalysis in conjunction with reagents like MeCF2SO2Cl to generate difluoroethyl radicals, which can then be used to functionalize various aromatic systems. nih.gov

Transition metal-catalyzed cross-coupling reactions have also proven to be a versatile tool for aromatic difluoroethylation. These methods often involve the coupling of an aryl halide or an equivalent starting material with a difluoroethyl-containing reagent. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. The table below summarizes some of the key approaches to aromatic difluoroethylation.

| Methodology | Reagent/Catalyst System | Key Features |

| Nucleophilic Difluoroethylation | 1,1-difluoroethyl phosphonium salt / Cs2CO3 | Effective for the difluoroethylation of aromatic aldehydes. |

| Radical Difluoroethylation | MeCF2SO2Cl / Visible-light photoredox catalysis | Generates difluoroethyl radicals for functionalization of various aromatics. |

| Metal-Mediated C-H Radiofluorination | Copper-mediated systems | Allows for the direct radiolabeling of aromatic C-H bonds with fluorine-18. nih.gov |

| Transition-Metal-Promoted Difluoromethylation | RCF2Cu intermediates | A method for introducing the difluoromethyl group, which is structurally related to the difluoroethyl group. sigmaaldrich.com |

The ongoing research in this area aims to develop more practical, efficient, and selective methods for the synthesis of difluoroethylated aromatic compounds like 4-(1,1-difluoroethyl)phenol, thereby expanding their accessibility for various scientific applications.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,1-difluoroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTONQSRNPGXLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 1,1 Difluoroethyl Phenol and Congeneric Structures

Strategies for Carbon-Fluorine Bond Formation in Aromatic Scaffolds

The creation of carbon-fluorine (C-F) bonds on aromatic rings is a cornerstone of organofluorine chemistry. The high strength of the C-F bond and the unique electronic effects of fluorine necessitate specialized synthetic approaches. rsc.org Methodologies can be broadly categorized into electrophilic, nucleophilic, and radical pathways, each with distinct advantages and limitations. beilstein-journals.org

Electrophilic Fluorination Approaches for Aromatic Rings

Electrophilic fluorination involves the direct reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). This approach is a primary strategy for introducing fluorine atoms into aromatic systems. numberanalytics.comchinesechemsoc.org Reagents such as Selectfluor (a derivative of F-TEDA) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and comparative safety over highly reactive sources like elemental fluorine (F₂). numberanalytics.comchinesechemsoc.orgjove.com

The reaction mechanism generally proceeds through a polar pathway where the decomposition of the Wheland complex (a sigma complex intermediate) is not the rate-limiting step. researchgate.net While direct fluorination of benzene (B151609) with F₂ is difficult to control and often yields mixtures, modern reagents allow for more selective transformations. jove.com For instance, palladium-catalyzed C-H fluorination can be achieved at milder temperatures (25-40 °C) using specific directing groups and additives like nitrate (B79036) ions. ucl.ac.uk However, challenges remain, including controlling regioselectivity, especially for complex molecules, and the high cost of some reagents. chinesechemsoc.orgucl.ac.uk

Nucleophilic Fluorination Pathways for Fluoroaromatics

Nucleophilic aromatic substitution (SₙAr) is a powerful method for synthesizing fluoroaromatics, particularly on an industrial scale. rsc.orgacs.org This pathway involves the displacement of a leaving group (such as a chloride or nitro group) on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source. researchgate.netgoogle.com

Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetramethylammonium (B1211777) fluoride (Me₄NF). acs.orgresearchgate.net Traditional SₙAr reactions often suffer from drawbacks such as the need for high temperatures, long reaction times, and rigorously anhydrous conditions, which can limit functional group tolerance. acs.orgresearchgate.net For example, using KF with tetrabutylammonium (B224687) chloride as an alternative to the more expensive CsF still requires temperatures above 130 °C. acs.org Innovations have led to the development of more reactive, anhydrous fluoride sources like Me₄NF, which can facilitate SₙAr fluorination at room temperature for suitable electron-deficient substrates. acs.orgresearchgate.net Fluorodenitration, the replacement of a nitro group, has also emerged as a viable route for accessing selectively fluorinated aromatics that are difficult to form through other halogen exchange methods. rsc.org

Radical Fluorination Methodologies for C-H Activation

Radical fluorination has gained prominence as a method for direct C-H activation, offering pathways to fluorinated molecules that bypass the need for pre-functionalized substrates. ucl.ac.ukmdpi.com These methods often employ photoredox catalysis to generate highly reactive radical intermediates under mild conditions. nih.gov

For instance, organic photoredox catalysts can activate stable aromatic C-H bonds towards fluorination using simple fluoride salts. nih.gov Another approach involves a photo-catalytic reaction where an excited intermediate abstracts a hydrogen atom from a substrate, and the resulting carbon-centered radical reacts with a fluorinating agent like Selectfluor. ucl.ac.uk Catalyst-free methods have also been developed, particularly for substrates containing a photoactive group, such as aryl alkyl ketones. Under UV irradiation, these compounds can undergo efficient benzylic C-H fluorination. chemrxiv.org These radical-based strategies are valuable for late-stage fluorination of complex molecules, including pharmaceuticals. nih.govchemrxiv.org

Regioselective Difluoroethylation of Phenolic Substrates

The synthesis of the target molecule, 4-(1,1-difluoroethyl)phenol, and its structural analogs often involves the introduction of a difluoroalkyl group onto a phenolic framework. While direct difluoroethylation of the aromatic ring is one route, a common and effective strategy involves the O-difluoromethylation of a precursor phenol (B47542) to form an aryl difluoromethyl ether, which can then be further modified. mdpi.combeilstein-journals.org

Difluorocarbene-Mediated Approaches to Aryl Difluoromethyl Ethers

A prevalent method for synthesizing aryl difluoromethyl ethers is the reaction of phenols with a difluorocarbene (:CF₂) source. beilstein-journals.orgchinesechemsoc.org Difluorocarbene is a highly reactive, electrophilic intermediate that can be generated from various stable precursors. cas.cncas.cn The general mechanism involves the in situ generation of :CF₂, which is then trapped by a phenolate (B1203915) anion (formed under basic conditions). Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.orgacs.org This approach has been successfully applied to a wide range of phenolic substrates, including complex, multifunctional molecules. cas.cnrsc.org

The choice of difluorocarbene precursor is critical and depends on factors such as reaction scale, required conditions, and cost. Several bench-stable reagents have been developed to avoid the use of hazardous gases like chlorodifluoromethane (B1668795). cas.cnrsc.org

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) : This is an inexpensive, commercially available, and crystalline solid that serves as a difluorocarbene precursor through thermal decarboxylation. orgsyn.orgacs.org A significant drawback is that it typically requires high temperatures (often >95 °C) to generate the carbene, which can limit its applicability with sensitive substrates. cas.cnacs.orgnii.ac.jp Despite this, its stability, low environmental impact, and availability in bulk make it suitable for large-scale industrial applications. orgsyn.org

S-(difluoromethyl)sulfonium salts : These recently developed reagents are bench-stable and serve as effective difluorocarbene precursors under mild conditions. acs.orgacs.orgfigshare.com They can convert a wide variety of phenols and thiophenols into their corresponding difluoromethyl ethers and thioethers in good to excellent yields, often in the presence of a simple base like lithium hydroxide (B78521) at room temperature. acs.org Mechanistic studies suggest the reaction proceeds via a difluorocarbene intermediate, making these salts a practical and versatile option for laboratory-scale synthesis. acs.orgcas.cn

Diethyl Bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) : This commercially available liquid is considered a highly efficient and environmentally benign difluorocarbene precursor. cas.cnresearchgate.net It generates difluorocarbene under very mild conditions, involving basic hydrolysis that can proceed at temperatures from -78 °C to room temperature. researchgate.net This mildness allows for excellent functional group tolerance, enabling the selective O-difluoromethylation of phenols even when enolizable carbonyl groups are present. cas.cnresearchgate.net The primary byproduct, diethyl phosphate, is water-soluble, facilitating easy separation from the product mixture. researchgate.net

The following table provides a comparative overview of these key precursors:

| Precursor | Typical Reaction Conditions | Advantages | Disadvantages | Key Research Findings |

|---|---|---|---|---|

| Sodium Chlorodifluoroacetate | High temperature (e.g., >95-120 °C), basic conditions. cas.cnnii.ac.jp | Inexpensive, bench-stable, available in bulk, low environmental impact. orgsyn.orgacs.org | Requires high temperatures, potentially limiting substrate scope. cas.cnnii.ac.jp | Effective for large-scale synthesis where thermal stability of the substrate is not a concern. orgsyn.org |

| S-(difluoromethyl)sulfonium salts | Mild conditions (e.g., room temperature), simple base (e.g., LiOH). acs.org | Bench-stable, high yields, broad substrate scope, mild conditions. acs.orgacs.org | May be more costly than SCDA for large-scale use. | Excellent for laboratory synthesis and functionalization of diverse and complex phenols. acs.org |

| Diethyl Bromodifluoromethylphosphonate | Mild basic hydrolysis (-78 °C to room temperature). researchgate.net | Highly efficient, mild conditions, excellent functional group tolerance, environmentally benign (water-soluble byproduct). cas.cnresearchgate.netfluoromart.com | Can be exothermic, requiring careful control on a larger scale. rsc.org | A versatile reagent for both lab-scale and process chemistry due to its efficiency and mildness. rsc.orgresearchgate.net |

Investigation of Catalytic Systems for Difluoromethylation

The development of efficient catalytic systems is paramount for the synthesis of difluoromethylated compounds. Both transition-metal catalysis and photocatalysis have emerged as powerful strategies for the formation of C-CF2H and O-CF2H bonds.

Transition-Metal Catalysis:

Transition-metal-catalyzed cross-coupling reactions provide a direct and versatile route to difluoromethylated arenes. rsc.org Various metals, including palladium, copper, nickel, and iron, have been successfully employed. rsc.orgnih.gov

Palladium: Palladium-catalyzed reactions often utilize aryl halides or boronic acids as coupling partners with a suitable difluoromethylating agent. rsc.org For instance, Sanford and co-workers reported the Pd-catalyzed difluoromethylation of aryl chlorides and bromides using TMSCF2H, with catalysts like Pd(dba)2/BrettPhos or Pd(PtBu3)2 showing high efficiency for electron-neutral and electron-rich substrates. rsc.org Another approach involves the use of chlorodifluoromethane as a difluorocarbene source with (hetero)arylboronic acids, although this method has limitations due to the use of an ozone-depleting reagent. rsc.org

Copper: Copper catalysis has been instrumental in the difluoromethylation of aryl iodides. rsc.org Mikami and co-workers utilized [(DMPU)2Zn(CF2H)2] as the difluoromethylating reagent in a Cu-catalyzed process. rsc.org Stoichiometric use of NHC-copper complexes like [(IPr)Cu(CF2H)] has also been effective for electron-deficient aryl iodides. rsc.org

Nickel: Nickel catalysis offers an attractive alternative, particularly for the difluoromethylation of aryl halides and triflates. rsc.org Vicic and co-workers demonstrated the use of [(DMPU)2Zn(CF2H)2] with a nickel catalyst. rsc.org A Ni(II)-catalyzed method for aryl chlorides has also been developed, proceeding through a proposed Ar[Ni(III)]CF2H intermediate. rsc.org

Iron: Iron, being an earth-abundant metal, provides a cost-effective and environmentally benign option. Hu and co-workers developed an Fe-catalyzed cross-coupling for the difluoromethylation of diaryl zinc reagents using difluoromethyl 2-pyridyl sulfone. rsc.org

A summary of representative transition-metal catalyzed difluoromethylation reactions is presented in the table below.

| Catalyst System | Substrate | Difluoromethylating Reagent | Key Features |

| Pd(dba)2/BrettPhos | Aryl chlorides/bromides | TMSCF2H | Good for electron-neutral and -rich substrates. rsc.org |

| CuI | Aryl iodides | [(DMPU)2Zn(CF2H)2] | Forms a [Cu(CF2H)2]⁻ complex. rsc.org |

| Ni(II) catalyst/Zn⁰ | Aryl chlorides | CF2H radical source | Proceeds via a Ni(III) intermediate. rsc.org |

| Fe(acac)3 | Diaryl zinc reagents | 2-PySO2CF2H | Mild and broadly applicable. rsc.org |

Photocatalysis:

Visible-light photocatalysis has emerged as a mild and powerful tool for generating difluoromethyl radicals and difluorocarbenes. tue.nlnih.gov

Difluoromethylation of Phenols and Thiophenols: A notable example is the difluoromethylation of phenols and thiophenols using difluorobromoacetic acid as an inexpensive and readily available reagent. nih.govacs.org The reaction, catalyzed by fac-Ir(ppy)3 in the presence of Cs2CO3, proceeds through a difluorocarbene intermediate generated under visible light, affording a variety of O- and S-difluoromethylated products in good yields. tue.nlnih.govacs.org

Radical C-H Difluoromethylation: Photocatalysis can also be used to generate CF2H radicals for direct C-H difluoromethylation of heteroarenes. rsc.org Reagents like pyridinium (B92312) or quinolinium complexes, activated by photocatalysts, can serve as sources of CF2H radicals. rsc.org

Late-Stage Functionalization Strategies for Complex Phenolic Architectures

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and drug discovery, allowing for the direct modification of complex molecules at a late stage of the synthesis. rsc.orgacs.org This approach avoids the need for de novo synthesis of analogs.

Several methods have been developed for the late-stage introduction of the difluoromethyl group into complex phenolic architectures. rsc.org

Direct C-H Difluoromethylation: Transition-metal-catalyzed C-H activation offers a direct route for LSF. Ruthenium catalysts, for example, have been used for the meta-selective C-H difluoromethylation of phenol derivatives using a pyrimidine (B1678525) directing group. acs.org Similarly, para-selective C-H difluoromethylation of anilides has been achieved with a ruthenium catalyst. nih.gov

Borylation/Difluoromethylation: A two-step, one-pot C-H borylation followed by difluoromethylation protocol allows for site-selective introduction of the CF2H group onto (hetero)arenes. rsc.org

O-Difluoromethylation of Tyrosine Residues: An efficient method for the selective O-fluoroalkylation of tyrosine residues in peptides and bioactive molecules has been developed using stable yet highly reactive 3,3-difluoroallyl sulfonium (B1226848) salts (DFASs). rsc.org This reaction proceeds in a mild basic aqueous buffer with high efficiency and chemoselectivity. rsc.org

Electrochemical LSF: Electrochemical methods are gaining traction for LSF due to their mild conditions and avoidance of harsh reagents. acs.org Nickel-catalyzed electrochemical fluoroalkylation of aryl iodides has been demonstrated for the functionalization of natural product analogues and biologically relevant molecules. acs.org

Nucleophilic Addition Reactions of Phenols to Difluoroethylenes

The nucleophilic addition of phenols to 1,1-difluoroethylenes represents a direct method for the formation of aryl 1,1-difluoroethyl ethers. acs.orgacs.org This reaction typically involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide, which then attacks the electron-deficient double bond of the difluoroethylene. cas.cn

A study by Tarrant and Brown investigated the addition of various phenols to 1,1-difluoroethylenes. acs.org The reactivity is influenced by the electronic nature of both the phenol and the difluoroethylene.

In a related approach, the nucleophilic addition of substituted phenols to aryl trifluorovinyl ethers (TFVEs) has been explored. psu.edu This reaction can lead to either addition products or vinyl substitution products, depending on the reaction conditions and the nature of the base used. psu.edu For instance, using sodium hydride as a base with aryl TFVEs in DMF afforded vinyl substitution products as a mixture of (Z)/(E)-isomers. psu.edu

Gold catalysis has also been employed to facilitate the nucleophilic addition of phenols to 1,1-difluoroallenes. researchgate.net In the presence of AuCl3 or AuCl(PPh3)/AgSbF6, an α-selective addition of phenols occurs, yielding 1,1-difluoroallyl alcohol derivatives. researchgate.net

Directed Arylation/Alkylation Methods for 4-(1,1-Difluoroethyl)phenol Analogs

Directed C-H functionalization is a powerful tool for the regioselective synthesis of substituted arenes. chemrevlett.com By employing a directing group, specific C-H bonds can be activated for arylation or alkylation.

While specific examples for the direct arylation/alkylation of 4-(1,1-difluoroethyl)phenol using this strategy are not extensively documented in the provided search results, the principles can be applied to synthesize its analogs. For instance, a phenol derivative can be equipped with a directing group to guide a transition-metal catalyst to a specific C-H bond for coupling with an aryl or alkyl partner. nih.gov

Ruthenium-catalyzed ortho-alkylation and alkenylation of phenols using alcohols as coupling partners has been reported. nih.gov This methodology could potentially be adapted for the synthesis of analogs of 4-(1,1-difluoroethyl)phenol. Furthermore, deformylative C-H arylation/alkylation of arenes with aldehydes, often directed by a pyridinyl group, represents another strategy that could be explored for the synthesis of complex phenolic structures. chemrevlett.com

The development of remote C-H functionalization methods is particularly challenging but offers access to otherwise difficult-to-obtain substitution patterns. nih.gov The use of steric hindrance or specific ligand designs can enable meta or para C-H functionalization. nih.govresearchgate.net

Methodological Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any chemical transformation. For the synthesis of 4-(1,1-difluoroethyl)phenol and its analogs, several factors must be considered.

Base and Solvent: The choice of base and solvent system is critical in many difluoromethylation reactions. For the O-difluoromethylation of phenols with difluorocarbene precursors like sodium chlorodifluoroacetate, a base such as cesium carbonate or potassium carbonate is used to generate the nucleophilic phenolate. cas.cnorgsyn.orgorgsyn.org The solvent, often DMF, plays a role in solubilizing the reagents and influencing the reaction rate. orgsyn.orgorgsyn.org In some photocatalytic systems, the combination of a specific base and solvent, such as Cs2CO3 in DMF, was found to be optimal. nih.gov

Catalyst and Ligand: In transition-metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligands significantly impact the outcome. For instance, in palladium-catalyzed difluoromethylation, the use of specific phosphine (B1218219) ligands like BrettPhos was identified as optimal for certain substrates. rsc.org

Difluoromethylating Reagent: A variety of difluoromethylating agents are available, each with its own reactivity profile and handling requirements. The selection of the appropriate reagent is key. For example, while TMSCF2H is effective, it can be sensitive to basic conditions. rsc.org Difluorobromoacetic acid offers an inexpensive and easy-to-handle alternative for photocatalytic methods. acs.org

Temperature and Reaction Time: These parameters must be carefully controlled. Thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires elevated temperatures. cas.cn However, prolonged reaction times or excessively high temperatures can lead to side reactions and decomposition.

Concentration: High concentration has been shown to be a key factor in some difluoromethylation reactions, such as the use of TMSCF2Br in a two-phase solvent system. chinesechemsoc.org

An example of reaction optimization is the mechanochemical difluoromethylation of alcohols. chinesechemsoc.orgchinesechemsoc.org By screening different activators, milling equipment, and grinding auxiliaries, the yield of the desired difluoromethyl ether was significantly improved. chinesechemsoc.orgchinesechemsoc.org Similarly, for the photocatalytic difluoromethylation of phenols, screening of photocatalysts, bases, and solvents was essential to identify the optimal conditions. nih.gov

The table below summarizes key optimization parameters for selected difluoromethylation reactions.

| Reaction Type | Key Parameters Optimized | Optimal Conditions |

| Photocatalytic O-difluoromethylation of phenols | Photocatalyst, base, solvent | fac-Ir(ppy)3, Cs2CO3, DMF nih.gov |

| Pd-catalyzed difluoromethylation | Catalyst, ligand | Pd(dba)2/BrettPhos rsc.org |

| O-difluoromethylation with sodium chlorodifluoroacetate | Base, temperature | Cs2CO3, elevated temperature orgsyn.orgorgsyn.org |

| Mechanochemical difluoromethylation of alcohols | Activator, grinding auxiliary, milling equipment | KFHF, CsCl, PTFE milling jar chinesechemsoc.orgchinesechemsoc.org |

Mechanistic Elucidation of Formation Pathways for 4 1,1 Difluoroethyl Phenol

Investigations into Difluorocarbene Intermediate Generation and Trapping

One of the most direct conceptual pathways to difluoroalkylated phenols involves the generation and subsequent trapping of difluorocarbene (:CF2), a highly reactive intermediate. The mechanism proceeds via the reaction of a phenoxide with difluorocarbene, followed by protonation to yield the O-difluoromethylated aryl ether. orgsyn.org While this produces an ether, related C-alkylation pathways are also explored. The generation of difluorocarbene can be achieved from various precursors under different conditions.

Common precursors for difluorocarbene generation include:

Trifluoromethyl-trimethylsilane (TMSCF3): In the presence of a fluoride (B91410) source like sodium iodide (NaI), TMSCF3 can generate difluorocarbene. nih.goved.ac.ukacs.org Mechanistic studies involving kinetics, isotopic labeling, and DFT calculations have elucidated a complex anionic chain reaction. st-andrews.ac.ukacs.org The process involves the formation of a transient CF3-anionoid which then leads to the generation of :CF2. nih.govacs.org

Sodium Chlorodifluoroacetate (ClCF2CO2Na): This stable, solid reagent generates difluorocarbene through thermal decarboxylation. orgsyn.org The electrophilic carbene is then trapped by a nucleophile, such as a phenolate (B1203915). orgsyn.org

Fluoroform (CHF3): As an inexpensive and non-ozone-depleting gas, fluoroform can serve as a difluorocarbene source. acs.org The mechanism involves deprotonation by a strong base, followed by the loss of a fluoride ion to form :CF2. acs.org The phenoxide then traps the carbene intermediate. acs.org

Visible-Light Photocatalysis: Difluorocarbene can also be generated under mild conditions using visible-light photoredox catalysis. For instance, difluorobromoacetic acid (BrCF2CO2H) in the presence of a photocatalyst like fac-Ir(ppy)3 can release :CF2 upon irradiation. nih.gov

The trapping of difluorocarbene by phenoxides is a critical step. Studies have shown that the reaction is generally efficient with electron-rich phenols. cas.cn However, the highly reactive nature of difluorocarbene can lead to side reactions, such as difluorocyclopropanation of any available alkenes. acs.orgtsukuba.ac.jp Frustrated Lewis pairs have also been shown to effectively trap difluorocarbene, forming stable zwitterionic adducts, which highlights the electrophilic nature of the intermediate. nih.gov

| Precursor | Generation Method | Key Mechanistic Feature |

| Trifluoromethyl-trimethylsilane (TMSCF3) | Anionic initiation (e.g., NaI) | Involves a transient CF3-anionoid and an anionic chain reaction. nih.govst-andrews.ac.uk |

| Sodium Chlorodifluoroacetate | Thermal Decarboxylation | Direct thermal decomposition to :CF2 and NaCl. orgsyn.org |

| Fluoroform (CHF3) | Base-induced elimination | Deprotonation followed by fluoride elimination. acs.org |

| Difluorobromoacetic acid | Visible-light photoredox catalysis | Single-electron transfer (SET) processes leading to decarboxylation and :CF2 release. nih.gov |

Radical Reaction Mechanisms in C-H Difluoromethylation Processes

An alternative to carbene chemistry is the direct functionalization of a C-H bond on the aromatic ring via a radical mechanism. This approach introduces a difluoroalkyl group directly onto the carbon skeleton, which could be a pathway to 4-(1,1-Difluoroethyl)phenol. These reactions typically involve the generation of a difluoromethyl radical (•CF2H) or a related difluoroalkyl radical, which then adds to the aromatic ring.

The generation of these radical species can be initiated by various methods, including photoredox catalysis. researchgate.netrsc.org Control experiments often confirm the radical nature of these transformations; the presence of radical scavengers like TEMPO can completely suppress the reaction. mdpi.com The difluoromethyl radical is considered nucleophilic, while related species like the chlorodifluoromethyl radical (•CF2Cl) are more electrophilic, allowing for the functionalization of a wider range of electron-rich and electron-poor arenes. mdpi.com

A plausible mechanism for photocatalytic difluoromethylation involves the following steps:

Excitation of a photocatalyst by visible light.

Single Electron Transfer (SET) from the excited photocatalyst to a difluoroalkyl precursor (e.g., BrCF2R), generating a difluoroalkyl radical.

Addition of the difluoroalkyl radical to the aromatic ring of the phenol (B47542).

Oxidation of the resulting radical intermediate and subsequent deprotonation to restore aromaticity and yield the final product.

These radical pathways offer the advantage of mild reaction conditions and high functional group tolerance. researchgate.net

Exploration of Transition Metal-Catalyzed Reaction Pathways (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds, including those involving fluorinated groups. beilstein-journals.org These metals can catalyze the difluoroalkylation of aromatic compounds through various cross-coupling and C-H functionalization reactions. acs.orgbeilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysis is a cost-effective method for difluoroalkylation. nih.gov The mechanisms often involve radical pathways where a Cu(I) species may be oxidized to Cu(II) while generating a difluoroalkyl radical from a precursor like BrCF2R. nih.govmdpi.com The radical then engages in the reaction with the aromatic substrate. Copper can also mediate Ullmann-type couplings. nih.gov Photoredox copper catalysis combines the reactivity of copper with visible-light excitation to enable difunctionalization of alkenes with fluoroalkyl groups. acs.org

| Catalyst | Reaction Type | Proposed Intermediate |

| Copper (Cu) | Radical Difluoroalkylation | RCF2• radical. nih.gov |

| Palladium (Pd) | C-H Difluoroalkylation | Pd(IV) intermediate. nih.gov |

| Copper (Cu) | Photoredox Fluoroalkylation | Excited state Cu complex, RCF2• radical. acs.orgsioc-journal.cn |

Palladium-Catalyzed Reactions: Palladium catalysis is highly versatile for C-H functionalization. dntb.gov.ua The synthesis of difluoroalkylated aromatic compounds can be achieved through a catalytic cycle that typically involves:

Oxidative Addition: A Pd(0) species undergoes oxidative addition into a difluoroalkyl halide (e.g., R-CF2-Br) to form a Pd(II) intermediate.

C-H Activation/Palladation: The phenol substrate coordinates to the palladium center, followed by C-H bond cleavage to form a palladacycle. This step can be the rate-determining step of the cycle. nih.gov

Reductive Elimination: The difluoroalkyl group and the aryl group are coupled in a reductive elimination step, releasing the final product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

Mechanistic studies using kinetic isotope effects have been employed to probe the C-H activation step. nih.gov The choice of ligand is often crucial for the efficiency and selectivity of these reactions. nih.gov

Analysis of Nucleophilic Aromatic Substitution Mechanisms in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for functionalizing aromatic rings, especially those bearing electron-withdrawing groups. wikipedia.org In the context of fluorinated systems, a fluorine atom can act as a leaving group, or the fluorine-containing substituent itself can influence the reactivity of the ring towards nucleophilic attack.

The classical SNAr mechanism is a two-step addition-elimination process:

Addition: A nucleophile attacks the aromatic ring at the carbon bearing a suitable leaving group (e.g., a halide). This step is typically rate-determining and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups at the ortho and para positions. wikipedia.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Polyfluoroarenes are particularly susceptible to SNAr reactions because the highly electronegative fluorine atoms activate the ring towards nucleophilic attack. nih.gov While SNAr is a common method for introducing nucleophiles onto an already fluorinated ring, it can also be a pathway to synthesize fluorinated phenols from precursors where another leaving group is displaced by a hydroxide (B78521) or a protected hydroxyl group. acs.org The difluoroethyl group, being electron-withdrawing, would activate the aromatic ring, particularly at the ortho and para positions, facilitating further substitution if a suitable leaving group were present.

Application of Computational Chemistry for Reaction Energetics and Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organofluorine chemistry. mdpi.comosti.gov It allows for the detailed study of reaction profiles, including the characterization of transition states and intermediates that may be too transient to observe experimentally. nih.gov

For the formation of 4-(1,1-Difluoroethyl)phenol, computational studies can provide critical insights into:

Difluorocarbene Generation: DFT calculations have been used to investigate the kinetics and mechanism of :CF2 generation from precursors like TMSCF3. st-andrews.ac.ukacs.org These studies can rationalize kinetic data, isotope effects, and the role of additives. ed.ac.uk

Radical Reactions: The energetics of radical addition to the phenol ring and the stability of the resulting intermediates can be calculated to predict regioselectivity.

Transition Metal Catalysis: The energies of different states within a catalytic cycle (oxidative addition, reductive elimination, etc.) can be computed to identify the rate-determining step and explain the effect of different ligands on reaction efficiency.

SNAr Mechanisms: The stability of Meisenheimer complexes and the energy barriers for the addition and elimination steps can be calculated, providing a quantitative understanding of substituent effects. nih.gov

By calculating the heats of formation and activation energies for various proposed pathways, computational chemistry helps to determine the most plausible reaction mechanism. frontiersin.orgnist.gov This predictive power is crucial for optimizing existing synthetic methods and designing new, more efficient routes to target molecules like 4-(1,1-Difluoroethyl)phenol. scielo.org.mx

Advanced Spectroscopic Characterization and Structural Analysis Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is an indispensable technique for the structural elucidation of organofluorine compounds. researchgate.net The presence of the fluorine atom, with its 100% natural abundance of the 19F isotope and a high gyromagnetic ratio, makes 19F NMR a highly sensitive and informative method. chemrxiv.org

High-resolution 1H, 13C, and 19F NMR are routinely used to determine the precise structure and regioselectivity of fluorinated molecules like 4-(1,1-Difluoroethyl)phenol. researchgate.net

1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 4-(1,1-Difluoroethyl)phenol, the aromatic protons will show characteristic splitting patterns (doublets) due to their coupling with each other. The methyl protons of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms. beilstein-journals.org

13C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. hw.ac.uk The carbon attached to the fluorine atoms (CF2) will exhibit a characteristic triplet in the proton-decoupled 13C NMR spectrum due to one-bond C-F coupling. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and difluoroethyl substituents. beilstein-journals.orghw.ac.uk The carbon atom of the methyl group will also show a triplet due to two-bond C-F coupling. beilstein-journals.org

19F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds. chemrxiv.org In 4-(1,1-Difluoroethyl)phenol, the two fluorine atoms are chemically equivalent and will show a quartet in the proton-coupled 19F NMR spectrum due to coupling with the three protons of the methyl group. rsc.org

The combination of these NMR techniques allows for unambiguous assignment of all proton, carbon, and fluorine signals, confirming the substitution pattern on the aromatic ring and the structure of the difluoroethyl group. beilstein-journals.org

Table 1: Representative NMR Data for 4-(1,1-Difluoroethyl)phenol Analogs

| Compound | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) | 13C NMR (δ, ppm) |

| (1,1-Difluoroethyl)(4-methoxyphenyl)sulfane | 7.53 (d), 6.90 (d), 3.83 (s), 1.89 (t) rsc.org | -67.52 (q) rsc.org | Not specified |

| 4-((1,1-Difluoroethyl)sulfinyl)phenol | Not specified | Not specified | Not specified |

| 4-((1,1-Difluoroethyl)sulfonyl)phenol | 6.95 (d), 6.82 (d), 2.28 (t) beilstein-journals.org | -97.2 (s) in {1H} decoupled spectrum beilstein-journals.org | 161.8, 133.5, 123.6 (t), 116.3, 16.6 (t) beilstein-journals.org |

| 4-(1,1-Difluoro)ethoxy phenol (B47542) | 6.75 (d), 6.64 (d), 1.87 (t) beilstein-journals.org | -64.6 (s) in {1H} decoupled spectrum beilstein-journals.org | 114.4, 110.1, 22.5 (t) beilstein-journals.org |

Note: This table contains data for structurally related compounds to illustrate typical chemical shifts and coupling patterns. 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 's' denotes singlet.

In-situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing valuable kinetic and mechanistic information. rsc.org This technique is particularly advantageous for studying fluorination reactions. nih.gov By acquiring NMR spectra directly from the reaction mixture at various time points, the consumption of reactants, formation of intermediates, and appearance of products can be tracked. nih.gov

For reactions involving the synthesis of 4-(1,1-Difluoroethyl)phenol, 19F NMR is especially useful due to its high sensitivity and the large chemical shift dispersion of fluorine signals, which often allows for clear, non-overlapping peaks for different fluorinated species. chemrxiv.org This enables precise quantification of each component in the reaction mixture over time, leading to the determination of reaction rates and orders. whiterose.ac.ukrsc.org In-situ NMR studies can help optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and selectivity of the desired product. chemrxiv.org The technique can also help identify transient intermediates that might not be observable by conventional offline analysis. nih.gov

Mass Spectrometry Techniques for Product Identification and Metabolite Analysis

Mass spectrometry (MS) is a crucial analytical technique for the identification of reaction products and the analysis of metabolites. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. beilstein-journals.org

In the context of 4-(1,1-Difluoroethyl)phenol, MS can be used to confirm the molecular weight of the synthesized compound. The fragmentation pattern observed in the mass spectrum (e.g., under electron ionization) can provide further structural information. nist.gov

Furthermore, when studying the metabolic fate of 4-(1,1-Difluoroethyl)phenol, for instance in biological systems, liquid chromatography coupled with mass spectrometry (LC-MS) is an invaluable tool. acs.orgresearchgate.net This hyphenated technique allows for the separation of potential metabolites from the parent compound before they are introduced into the mass spectrometer for identification. beilstein-journals.org By comparing the mass spectra of the metabolites with that of the parent compound, common metabolic transformations such as hydroxylation, oxidation, or conjugation can be identified. beilstein-journals.org For example, studies on related fluorinated phenols have used LC-MS to identify various hydroxylated and other oxidized metabolites. beilstein-journals.org

X-ray Crystallography for Precise Molecular Architecture Determination (Applicable to related fluorinated aromatic compounds)

For instance, single-crystal X-ray analyses of other fluorinated phenols and related aromatic compounds have revealed details about bond lengths, bond angles, and planarity of the aromatic ring. oup.comnih.gov These studies also shed light on non-covalent interactions, such as hydrogen bonding and C–H···F interactions, which can influence the crystal packing and physical properties of the compound. oup.com In some cases, fluorinated chaperones have been used to facilitate the crystallization of molecules that are otherwise difficult to crystallize, enabling their structural determination by X-ray diffraction. nih.gov The structural data obtained from X-ray crystallography are invaluable for understanding structure-property relationships and for the rational design of new materials. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 1,1 Difluoroethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 4-(1,1-difluoroethyl)phenol. These computational methods, such as Density Functional Theory (DFT), provide insights into the distribution of electron density and the nature of chemical bonds within the molecule. cyberleninka.ruijsrst.comresearchgate.netarxiv.org Calculations reveal the significant impact of the 1,1-difluoroethyl group and the hydroxyl group on the electronic properties of the aromatic ring.

The fluorine atoms in the 1,1-difluoroethyl group exert a strong inductive effect (-I) due to their high electronegativity. This effect involves the withdrawal of electron density from the adjacent carbon atom and, subsequently, from the aromatic ring through the sigma bond framework. chemistrysteps.com This electron withdrawal generally deactivates the aromatic ring towards electrophilic substitution.

Conversely, the hydroxyl group exhibits both an inductive (-I) and a mesomeric (+M) effect. The oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, a phenomenon known as the mesomeric or resonance effect. chemistrysteps.comquora.com This +M effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, and tends to activate the ring towards electrophilic attack.

| Effect | Originating Group | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | -CF₂CH₃ | High electronegativity of fluorine atoms pulls electron density through sigma bonds. | Deactivation |

| Inductive Effect (-I) | -OH | Electronegativity of oxygen pulls electron density through the C-O sigma bond. | Deactivation |

| Mesomeric Effect (+M) | -OH | Delocalization of oxygen's lone pair electrons into the aromatic π-system. | Activation (especially at ortho/para positions) |

Conformational analysis of 4-(1,1-difluoroethyl)phenol involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. This is crucial for understanding the molecule's physical properties and biological activity. The primary focus of conformational analysis for this molecule is the rotation around the C-C bond connecting the ethyl group to the aromatic ring and the rotation of the hydroxyl group.

Computational methods can be used to generate a potential energy surface by systematically rotating these bonds and calculating the energy at each step. nih.govacs.orgresearchgate.net The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. For the 1,1-difluoroethyl group, steric and electronic interactions, including potential weak hydrogen bonding between the fluorine atoms and the hydroxyl proton, will influence the preferred conformations. rsc.org The energetic landscape provides insights into the flexibility of the molecule and the populations of different conformers at a given temperature. Theoretical calculations can predict the relative stability of different conformers, often expressed in terms of Gibbs free energy (ΔG). chemrxiv.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the calculated molecular structure and electronic properties.

NMR Chemical Shifts: Theoretical methods like Gauge-Including Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C NMR chemical shifts. modgraph.co.uknih.govmdpi.com The predicted shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For 4-(1,1-difluoroethyl)phenol, calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the carbons in the ring and the side chain. The electron-withdrawing nature of the difluoroethyl group is expected to influence the chemical shifts of the nearby aromatic protons. Discrepancies between predicted and experimental shifts can often be attributed to factors like solvent effects and conformational averaging, which are not always perfectly modeled in calculations. nih.govbiorxiv.org

Vibrational Frequencies: Theoretical vibrational analysis can predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. ijaemr.comkuleuven.beresearchgate.net By calculating the harmonic vibrational frequencies, it is possible to assign the observed IR bands to specific molecular motions, such as C-H stretching, C-F stretching, O-H stretching, and ring deformation modes. jetir.org Potential Energy Distribution (PED) analysis can further clarify the contribution of different internal coordinates to each vibrational mode. jetir.org

| Spectroscopic Parameter | Computational Method | Information Gained |

| NMR Chemical Shifts | GIAO, etc. chemaxon.com | Electronic environment of atomic nuclei, structural confirmation. modgraph.co.uknih.gov |

| Vibrational Frequencies | DFT, etc. | Molecular vibrational modes, functional group identification, force constants. ijaemr.comkuleuven.be |

In Silico Modeling of Reactivity and Selectivity in Reaction Pathways

In silico modeling provides a powerful tool for investigating the reactivity and selectivity of 4-(1,1-difluoroethyl)phenol in various chemical reactions. nih.govscispace.com By calculating properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and reaction transition states, chemists can predict how the molecule will behave. ijsrst.comhum-ecol.ru

MEP maps visualize the electron density distribution on the molecular surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-(1,1-difluoroethyl)phenol, the oxygen atom of the hydroxyl group and the aromatic ring are expected to be electron-rich sites, while the hydrogen of the hydroxyl group and the area around the fluorine atoms will be electron-poor.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's ability to donate and accept electrons, respectively. The energy and distribution of these orbitals are key to predicting reactivity in reactions like electrophilic aromatic substitution. The hydroxyl group's +M effect will likely lead to a higher HOMO energy and significant orbital density on the ortho and para carbons, suggesting these positions are favorable for electrophilic attack.

Furthermore, computational modeling can be used to map out entire reaction pathways, calculating the energies of reactants, products, intermediates, and transition states. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction rates and predicting the most likely products (selectivity).

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

4-(1,1-Difluoroethyl)phenol can participate in various intermolecular interactions, with hydrogen bonding being particularly significant. The hydroxyl group can act as both a hydrogen bond donor (through the H atom) and a hydrogen bond acceptor (through the lone pairs on the O atom). scirp.orgphyschemres.org The fluorine atoms of the difluoroethyl group, with their partial negative charges, can also act as weak hydrogen bond acceptors. nih.gov

Chemical Reactivity and Derivatization Studies of 4 1,1 Difluoroethyl Phenol

Reactions at the Phenolic Hydroxyl Groupnih.gov

The hydroxyl group of 4-(1,1-Difluoroethyl)phenol is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as etherification and esterification.

Etherification and Esterification Reactions to Form Novel Derivativesnih.govbeilstein-journals.orgresearchgate.netorgsyn.orgorgsyn.orggoogle.combldpharm.comlkouniv.ac.in

The synthesis of aryl difluoromethyl ethers can be achieved from phenols using reagents like sodium chlorodifluoroacetate. orgsyn.orgorgsyn.org This method is notable for its efficiency and tolerance of various functional groups. orgsyn.org For instance, the reaction of phenols with difluoromethyltriflate (HCF2OTf) in the presence of a base like potassium hydroxide (B78521) provides a rapid route to difluoromethyl ethers. nih.gov Similarly, the use of S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor allows for the conversion of phenols to their corresponding aryl difluoromethyl ethers in high yields. acs.org

Esterification of phenols can be carried out using carboxylic acids or their derivatives. google.comacs.org For example, direct esterification can be achieved by reacting the phenol (B47542) with a carboxylic acid or anhydride (B1165640) in the presence of a strong acid catalyst. google.com Visible-light-promoted esterification of carboxylic acids with (β-diazo-α,α-difluoroethyl)phosphonates represents a mild method for creating esters containing the α,α-difluoromethyl phosphonate (B1237965) group. researchgate.net

The following table summarizes various etherification and esterification reactions involving phenolic compounds, which are analogous to the potential reactions of 4-(1,1-Difluoroethyl)phenol.

| Reactant 1 (Phenol Derivative) | Reactant 2 | Product Type | Reference |

| Phenols | Sodium chlorodifluoroacetate | Aryl difluoromethyl ethers | orgsyn.orgorgsyn.org |

| Phenols | Difluoromethyltriflate (HCF2OTf) | Difluoromethyl ethers | nih.gov |

| Phenols | S-(Difluoromethyl)sulfonium salt | Aryl difluoromethyl ethers | acs.org |

| Phenols | Carboxylic acids/anhydrides | Phenolic esters | google.com |

| Carboxylic acids | (β-Diazo-α,α-difluoroethyl)phosphonates | α,α-Difluoromethyl phosphonate-containing esters | researchgate.net |

Reactivity with Various Nucleophiles and Electrophilesorgsyn.orggoogle.com

The phenolic oxygen of 4-(1,1-Difluoroethyl)phenol is nucleophilic and can react with a variety of electrophiles. The generation of a phenolate (B1203915) anion under basic conditions enhances this nucleophilicity, facilitating reactions with electrophilic reagents. orgsyn.org For instance, the reaction with electrophilic monofluoromethylating agents like chlorofluoromethane (B1204246) (CH2ClF) can lead to the formation of monofluoromethyl ethers. cas.cn

Conversely, the hydroxyl group can also be made to react with nucleophiles, often after conversion to a better leaving group. While direct displacement of the hydroxyl group is uncommon, its conversion to a sulfonate ester, for example, would make the carbon atom susceptible to nucleophilic attack.

Transformations Involving the Aromatic Ringbenchchem.comsmolecule.comchemrevlett.com

The electronic properties of the 1,1-difluoroethyl group and the hydroxyl group dictate the reactivity and regioselectivity of substitution reactions on the aromatic ring.

Nucleophilic Aromatic Substitution on Activated Phenolic Analogssmolecule.comchemrevlett.com

Nucleophilic aromatic substitution (SNAr) is generally difficult on phenol itself but can occur if the ring is sufficiently activated by strong electron-withdrawing groups. pressbooks.publibretexts.org For derivatives of 4-(1,1-Difluoroethyl)phenol that contain additional activating groups, such as a nitro group, SNAr becomes a viable reaction pathway. smolecule.compressbooks.pub In such cases, a nucleophile can displace a leaving group (like a halide) from the aromatic ring. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of the electron-withdrawing 1,1-difluoroethyl group would further facilitate such reactions by stabilizing the negative charge of the Meisenheimer intermediate.

Chemical Modifications of the 1,1-Difluoroethyl Moiety

Direct chemical modification of the 1,1-difluoroethyl group itself is challenging due to the high strength of the carbon-fluorine bonds. However, reactions involving this group are not impossible. Under strong oxidative conditions, it is conceivable that the difluoroethyl group could be oxidized. smolecule.com Reductive methods might also be employed, although this is less common. The primary reactivity of 4-(1,1-Difluoroethyl)phenol remains centered on the phenolic hydroxyl group and the aromatic ring.

Stability and Potential for Further Fluorination or Defluorination

The 1,1-difluoroethyl group attached to a phenol ring exhibits considerable stability under a range of chemical conditions, a property that is advantageous in multi-step synthetic sequences. Research has shown that the 4-(1,1-difluoroethyl)phenyl moiety remains intact during various transformations performed on other parts of the molecule. For instance, this group is stable during reactions such as the conversion of a bromo-substituent on the ring to a thioether and the subsequent oxidation of the sulfur atom to a sulfone. acs.org Furthermore, in derivatives containing bulky tert-butyl groups on the phenol ring, the 1,1-difluoroethyl group is preserved during acid-catalyzed dealkylation with sulfuric acid to yield the parent phenol. mdpi.com This robustness underscores the group's utility as a stable structural component in medicinal chemistry.

Despite the general stability conferred by the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond, defluorination can occur under specific biological or chemical pressures. annualreviews.org Metabolic processes, for example, can lead to defluorination. annualreviews.org While direct metabolic studies on 4-(1,1-difluoroethyl)phenol are limited, research on analogous compounds provides insight. The corresponding oxygen ether, 4-(1,1-difluoroethoxy)anisole, was found to be susceptible to hydrolytic defluorination, converting to 4-acetoxyphenol during incubation with the fungus Cunninghamella elegans. beilstein-journals.org This suggests that enzymatic or hydrolytic cleavage of the C-F bonds is a potential pathway.

Chemically induced defluorination typically requires harsh conditions. Protolytic defluorination of related trifluoromethyl-arenes has been observed in the presence of Brønsted superacids, leading to the formation of benzophenone (B1666685) derivatives. nih.gov While such extreme conditions are not standard in synthetic applications, they highlight a potential degradation pathway. The chemical environment can also facilitate defluorination; for instance, the presence of an intramolecular nucleophile or lone pair of electrons at the β-position to the fluorine can promote heterolytic cleavage of the C-F bond. acs.orgnih.gov

The potential for further fluorination of the 1,1-difluoroethyl group itself has not been extensively reported. Synthetic strategies typically focus on building more highly fluorinated analogs from precursor molecules rather than direct fluorination of the existing difluoroethyl moiety. nih.gov

Table 1: Stability and Reactivity of the 4-(1,1-Difluoroethyl)phenyl Moiety

| Condition/Reaction | Observation | Compound Type | Reference |

| Thioetherification & Sulfone Oxidation | The 1,1-difluoroethyl group remained intact. | 1-Bromo-4-(1,1-difluoroethyl)benzene | acs.org |

| Acid-catalyzed De-tert-butylation (H₂SO₄) | The 1,1-difluoroethyl group was stable. | 2,6-Di-tert-butyl-4-(1-aryl-2,2-difluoroethyl)phenol | mdpi.com |

| Metabolic Incubation (C. elegans) | Hydrolytic defluorination occurred. | 4-(1,1-Difluoroethoxy)anisole (analog) | beilstein-journals.org |

| Superacid Treatment (CF₃SO₃H) | Protolytic defluorination observed. | Trifluoromethyl-arenes (related compounds) | nih.gov |

Conversion to Other Fluoroalkyl or Fluoroalkenyl Analogs

The phenolic hydroxyl group of 4-(1,1-difluoroethyl)phenol is a versatile handle for derivatization into a variety of other fluoroalkyl or fluoroalkenyl analogs. Synthetic methodologies often leverage the phenol as a key intermediate for late-stage functionalization to introduce different fluorinated motifs, thereby modulating the compound's physicochemical properties.

One effective strategy involves a multi-step conversion to introduce perfluoroalkyl groups like trifluoromethyl (CF₃) and pentafluoroethyl (CF₂CF₃). In a sequence applied to a complex phenol, the hydroxyl group is first converted into a triflate (a good leaving group). This is followed by a palladium-catalyzed borylation to form a pinacol (B44631) boronic ester. The final step involves a copper-mediated cross-coupling reaction with perfluoroalkylating reagents, such as (phen)CuCF₃ or (phen)CuCF₂CF₃, to yield the desired aryl-CF₃ and aryl-CF₂CF₃ analogs, respectively. nih.gov

The phenol can also be transformed into a difluoromethoxy (OCF₂H) analog. This conversion is achieved by reacting the phenolate anion (formed by treating the phenol with a base like potassium hydroxide) with a difluorocarbene source, such as diethyl(bromodifluoromethyl)phosphonate. nih.gov The reaction proceeds via the formal insertion of the difluorocarbene (:CF₂) into the phenolic O-H bond. nih.gov

The interconversion between fluoroalkyl and fluoroalkenyl groups is another important derivatization pathway. For instance, trifluoromethyl-substituted β-lactams can undergo dehydrofluorination when treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form the corresponding gem-difluoroalkene (C=CF₂). acs.org Conversely, a gem-difluoroalkene can be reduced to a difluoromethyl (CF₂H) group through catalytic hydrogenation using a palladium catalyst. acs.org These transformations highlight the potential to synthesize fluoroalkenyl analogs from fluoroalkyl precursors and vice-versa, expanding the accessible chemical space from a 4-(1,1-difluoroethyl)phenol starting point.

Table 2: Synthetic Conversions of Phenols to Fluoroalkyl/Fluoroalkenyl Analogs

| Starting Material Type | Reagents/Conditions | Product Functional Group | Yield | Reference |

| Phenol | 1. Tf₂O, Pyridine2. Pd-catalysis, B₂pin₂3. (phen)CuCF₃ | Aryl-CF₃ | 53% (over 2 steps) | nih.gov |

| Phenol | 1. Tf₂O, Pyridine2. Pd-catalysis, B₂pin₂3. (phen)CuCF₂CF₃ | Aryl-CF₂CF₃ | 43% (over 2 steps) | nih.gov |

| Phenol | KOH, Diethyl(bromodifluoromethyl)phosphonate | Aryl-OCF₂H | - | nih.gov |

| Trifluoromethyl-β-lactam | LiHMDS | gem-Difluoroalkene | 66% | acs.org |

| gem-Difluoroalkene-β-lactam | H₂, Pd/C | Difluoromethyl | 95-99% | acs.org |

Advanced Research Applications of 4 1,1 Difluoroethyl Phenol and Its Derivatives in Chemical Sciences

Utilization as Building Blocks in Complex Organic Synthesis.sigmaaldrich.combenchchem.com

4-(1,1-Difluoroethyl)phenol serves as a important building block in the synthesis of more complex molecules. sigmaaldrich.com The presence of the difluoroethyl group provides unique electronic properties and conformational constraints, making it a valuable moiety in the design of new chemical entities.

Synthesis of Novel Fluorinated Scaffolds for Chemical Biology Research.core.ac.uk

The development of novel fluorinated scaffolds is crucial for advancing chemical biology. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. core.ac.ukcas.cn For instance, the synthesis of various fluorinated heterocyclic compounds, such as benzothiophenes and (aza)phenoxazines, often starts from highly fluorinated aromatic compounds. core.ac.uk These scaffolds are then further functionalized to create libraries of compounds for biological screening. core.ac.uk The difluoromethyl group, in particular, is considered a bioisostere for functional groups like alcohols, thiols, and amines, making it a valuable addition to potential drug candidates. rsc.org

Development of Advanced Functional Materials (e.g., high-performance polymers, liquid crystals, organic electronic components).acs.orgpolyfluoroltd.comresearchgate.net

The unique properties of fluorinated compounds extend to the realm of materials science. The incorporation of fluorine can enhance thermal stability, chemical resistance, and electronic properties of materials. sigmaaldrich.com

High-Performance Polymers: Fluorinated polymers often exhibit superior performance compared to their non-fluorinated counterparts. sigmaaldrich.compolyfluoroltd.com For example, the introduction of fluorine into polythiophenes, a class of conducting polymers, can influence their solid-state packing and electronic properties. acs.org While specific examples detailing the use of 4-(1,1-difluoroethyl)phenol in high-performance polymers are not prevalent in the searched literature, the general principles of using fluorinated monomers to enhance polymer properties are well-established. sigmaaldrich.compolyfluoroltd.com

Liquid Crystals: The application of fluorinated compounds in liquid crystal displays is a significant area of research. researchgate.netresearchgate.nettcichemicals.com The introduction of fluorine atoms can alter the dielectric anisotropy and birefringence of liquid crystal molecules. researchgate.net Adding a terminal 2,2-difluoroethyl group to liquid crystal molecules has been explored as a strategy to increase their negative dielectric anisotropy. researchgate.net

Organic Electronic Components: Fluorinated organic materials are also finding use in organic electronics. alfa-chemistry.comalfa-chemistry.comchemscene.com The electron-withdrawing nature of fluorine can lower the energy levels of molecular orbitals, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org

Exploration in Bioactive Compound Research (Academic Perspectives).sigmaaldrich.comcore.ac.ukresearchgate.net

From an academic standpoint, 4-(1,1-difluoroethyl)phenol and its derivatives are instrumental in the exploration of new bioactive compounds. sigmaaldrich.comcore.ac.ukresearchgate.net The strategic placement of fluorine atoms allows researchers to probe structure-activity relationships and optimize the properties of potential therapeutic agents. nih.gov

Strategic Incorporation of Fluorine for Modulating Molecular Properties.researchgate.netnih.gov

The introduction of fluorine is a widely used strategy in medicinal chemistry to modulate a variety of molecular properties. nih.gov The strong, polarized carbon-fluorine bond is resistant to metabolic cleavage, which can enhance the metabolic stability of a drug candidate. nih.gov Furthermore, fluorine can influence a molecule's conformation and its interactions with protein targets. nih.gov

The replacement of a hydrogen atom with fluorine can lead to a modest increase in lipophilicity, while the introduction of a trifluoromethyl group significantly increases it. annualreviews.org The difluoroethyl group offers a balance between these extremes, allowing for fine-tuning of a compound's lipophilicity and its ability to permeate biological membranes.

The following table illustrates how the incorporation of different fluorinated groups can impact the lipophilicity (logP) of phenol (B47542) derivatives:

| Compound | logP |

| 4-Methylphenol | 1.94 |

| 4-Trifluoromethylphenol | 2.56 |

| 4-(1,1-Difluoroethyl)phenol | Data not available in search results |

| The logP values are indicative and can vary based on the experimental or computational method used. Data for 4-(1,1-Difluoroethyl)phenol was not explicitly found in the provided search results. |

In vitro Metabolic Stability Studies of Fluorinated Analogs (e.g., enzyme-catalyzed transformations).if-pan.krakow.pl

A critical aspect of drug discovery is the evaluation of a compound's metabolic stability. if-pan.krakow.pl In vitro assays using liver microsomes or specific cytochrome P450 enzymes are commonly employed to assess how a compound is metabolized. if-pan.krakow.pl The introduction of fluorine at a metabolically labile site can block oxidation and improve a compound's half-life. tandfonline.com

For example, aryl methyl ethers are often susceptible to O-dealkylation by cytochrome P450 enzymes. semanticscholar.org Replacing the methyl group with a difluoroethyl group can significantly hinder this metabolic pathway due to the strength of the C-F bond. semanticscholar.org Studies on the metabolism of aryl α,α-difluoroethyl thioethers using the fungus Cunninghamella elegans, which mimics mammalian metabolism, have shown that the primary metabolic pathway is oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. beilstein-journals.org

The table below summarizes the metabolic transformations observed for an aryl α,α-difluoroethyl thioether analog:

| Parent Compound | Metabolite 1 | Metabolite 2 |

| (α,α-Difluoroethyl)(4-methoxyphenyl)sulfane | 1-(α,α-Difluoroethyl)sulfinyl)-4-methoxybenzene | 1-(α,α-Difluoroethyl)sulfonyl)-4-hydroxybenzene |

| This data is based on the metabolism of a thioether analog and serves as an example of the types of metabolic studies conducted on fluorinated compounds. beilstein-journals.org |

Environmental Behavior and Degradation Research of Fluorinated Phenols

Atmospheric Degradation Pathways

Once released into the atmosphere, fluorinated phenols are subject to degradation by reactive atmospheric species and photochemical processes.

Photochemical Transformations and Nitrophenol Formation

In addition to radical-driven reactions, fluorinated phenols can undergo photochemical transformations. Direct photolysis, where a molecule is broken down by absorbing solar photons, is a potential degradation pathway, with reaction rates often dependent on pH. nih.govacs.org Indirect photolysis can also occur, where other atmospheric components absorb light and generate reactive species that then degrade the phenol (B47542). nih.gov

In environments with significant nitrogen oxide (NOx) pollution, such as urban areas, a notable transformation pathway is the formation of nitrophenols. govinfo.govresearcher.life This can occur through the reaction of a phenoxy radical (formed from the initial reaction with •OH) with nitrogen dioxide (NO₂). researcher.life The resulting nitrophenols are of environmental interest as they are ubiquitous in the atmosphere and can contribute to atmospheric chemistry. govinfo.govresearcher.life Studies have shown that the photolysis of nitrophenols can be influenced by various factors, including the presence of other particulates in the atmosphere. researcher.life

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The persistence of fluorinated phenols in soil and water is largely determined by their susceptibility to microbial degradation. The strong carbon-fluorine bond often makes these compounds recalcitrant. mdpi.comasm.org

Microbial Degradation Pathways (e.g., phenol hydroxylases, catechol dioxygenases)

The aerobic biodegradation of phenolic compounds is often initiated by phenol hydroxylase enzymes. frontiersin.orgnih.govcopernicus.org These enzymes introduce a second hydroxyl group onto the aromatic ring, typically in the ortho position, to form a catechol. frontiersin.orgnih.gov Several bacterial genera, including Pseudomonas and Rhodococcus, have been identified as capable of degrading phenols and their derivatives. copernicus.orgnih.govresearchgate.netnih.govcopernicus.org The presence and position of fluorine atoms can significantly affect the efficiency of this initial hydroxylation step. nih.govresearchgate.net

Following the formation of a catechol intermediate, the aromatic ring is cleaved by catechol dioxygenase enzymes. nih.govnih.gov There are two primary types of these enzymes: catechol 1,2-dioxygenase, which catalyzes ortho-cleavage, and catechol 2,3-dioxygenase, which catalyzes meta-cleavage. frontiersin.orgnih.govnih.gov The specific pathway utilized is dependent on the microbial strain and the structure of the substrate. nih.govnih.gov

Ortho- and Meta-Cleavage Pathways of Phenolic Ring Systems

The ortho-cleavage pathway breaks the bond between the two hydroxyl groups of the catechol ring, forming products like cis,cis-muconic acid. frontiersin.orgnih.gov This pathway is common for the degradation of various chloro- and fluoroaromatic compounds. nih.gov The resulting intermediates are then further metabolized, often entering the tricarboxylic acid (TCA) cycle. nih.gov

The meta-cleavage pathway cleaves the ring at a bond adjacent to one of the hydroxyl groups, yielding a 2-hydroxymuconic semialdehyde. nih.gov This is also a common route for phenol degradation by various bacteria. nih.govresearchgate.net However, for some halogenated catechols, the meta-cleavage pathway can lead to the formation of toxic dead-end products. nih.gov The successful degradation and mineralization of fluorinated phenols often depend on whether the microbial pathways can effectively process the fluorinated intermediates. nih.govnih.gov

Hydrolytic Stability in Environmental Compartments

Hydrolysis is the cleavage of chemical bonds by the addition of water. For many fluorinated organic compounds, hydrolytic stability is a key factor in their environmental persistence. The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds, particularly those on aromatic rings, highly resistant to hydrolysis under typical environmental conditions. mdpi.comacs.org However, the stability can be highly dependent on the molecule's specific structure and the pH of the surrounding medium. rsc.orgnih.gov For instance, the hydrolysis of some trifluoromethylphenols is significantly influenced by the deprotonation of the phenolic hydroxyl group, which is pH-dependent. rsc.org While some fluorinated compounds are designed to be stable, others can undergo hydrolysis, with the rate being influenced by factors such as the number of fluorine atoms. nih.govnih.gov For a compound like 4-(1,1-Difluoroethyl)phenol, its degradation in aquatic systems is more likely to be driven by biological processes rather than simple hydrolysis. acs.org

Interactive Data Table: Photodegradation of (Trifluoromethyl)phenol Model Compounds

This table shows the pH-dependent direct photolysis rate constants for (trifluoromethyl)phenol model compounds, which are structurally related to fluorinated phenols. Data indicates that photolysis rates increase significantly with increasing pH.

| Compound | pH 5 (h⁻¹) | pH 7 (h⁻¹) | pH 10 (h⁻¹) |

| 2-(Trifluoromethyl)phenol | 0.00352 | 0.0264 | 0.334 |

| 3-(Trifluoromethyl)phenol | 0.0012 | 0.0013 | 0.292 |

| 4-(Trifluoromethyl)phenol | 0.0016 | 0.0049 | 0.584 |

| Source: Adapted from data presented in Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. acs.org |

Interactive Data Table: Enzyme Activities in Phenol Degrading Bacteria

This table presents a comparison of key enzyme activities in a bacterial consortium grown with and without phenol, demonstrating the induction of degradation pathways.

| Enzyme | Specific Activity (Control) (U/mg protein) | Specific Activity (with Phenol) (U/mg protein) | Fold Increase |

| Phenol Hydroxylase | 0.08 | 0.43 | 5.4 |

| Catechol 1,2-dioxygenase | 0.12 | 0.29 | 2.4 |

| Catechol 2,3-dioxygenase | 0.15 | 0.21 | 1.4 |

| Source: Adapted from data presented in Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. frontiersin.org |

Environmental Mobility and Fate Modeling for Fluorinated Aromatics

The environmental behavior of fluorinated aromatic compounds, including phenols, is a subject of significant research due to their widespread use and the inherent stability of the carbon-fluorine (C-F) bond. liberty.edunih.gov While specific experimental data on the environmental mobility and fate of 4-(1,1-Difluoroethyl)phenol are not extensively available in published literature, its behavior can be inferred from studies on structurally similar fluorinated aromatics, such as trifluoromethylphenols (TFMPs) and other polyfluorinated substances. ncsu.edursc.org The presence of the difluoroethyl group is expected to impart distinct physicochemical properties that govern its transport and transformation in the environment.

The environmental distribution of a chemical is largely controlled by its partitioning behavior between different environmental compartments like air, water, soil, and biota. eolss.net Multimedia fate models are computational tools used to predict this distribution by solving mass balance equations for a defined "unit world" environment, which is divided into these compartments. eolss.netresearchgate.net These models require key physicochemical property data, which for many novel or emerging compounds, must be estimated using in silico methods.

Physicochemical Properties and Partitioning

The mobility of a fluorinated phenol in the environment is dictated by properties such as water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The substitution of hydrogen with fluorine atoms significantly alters these properties. nih.gov For instance, fluorination often increases lipophilicity, which is measured by the n-octanol/water partition coefficient (logKow). promisces.eu